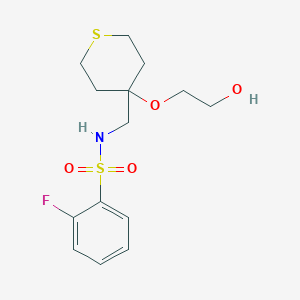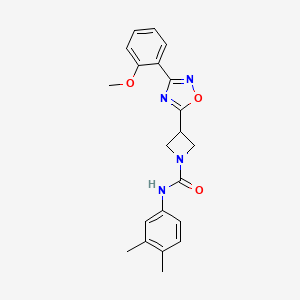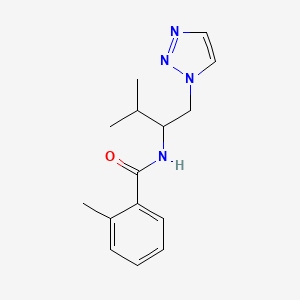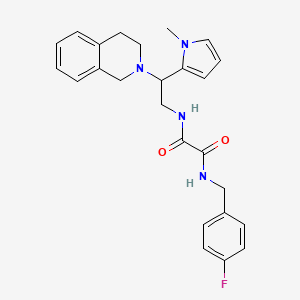
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone . This compound has a molecular weight of 166.18 and is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
While the specific synthesis process for “2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine” is not available, a similar compound, a quinoline-based [1,2,3]-triazole hybrid derivative, was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .
Molecular Structure Analysis
The InChI code for the related compound pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 .
Physical And Chemical Properties Analysis
The related compound, pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Carbonic Anhydrase-II Inhibition
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine: has been identified as a potential inhibitor of the carbonic anhydrase-II enzyme. This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and altitude sickness .
Anticancer Activity
The triazole ring, a component of this compound, is known for its presence in molecules with anticancer properties. Research has indicated that triazole derivatives can exhibit anti-proliferative effects against various cancer cell lines. This compound, therefore, holds promise for the development of new anticancer agents .
Antibacterial and Antimalarial Applications
Triazole derivatives have been shown to possess significant antibacterial and antimalarial activities. The incorporation of the triazole moiety into new compounds could lead to the development of novel drugs to combat bacterial infections and malaria .
Material Science
The unique chemical structure of triazole derivatives makes them suitable for applications in material science. They can be used in the synthesis of new materials with potential uses in electronics, coatings, and as corrosion inhibitors for metals .
Agrochemicals
Compounds containing the triazole ring are often used in the development of agrochemicals. They can serve as the basis for creating new pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity .
Photostabilizers
Due to their stability and reactivity, triazole derivatives are utilized as photostabilizers. They help in protecting materials from degradation caused by exposure to UV light, which is particularly beneficial in the preservation of plastics and paints .
Pharmaceutical Development
The triazole ring is a common motif in pharmaceuticals due to its ability to mimic the peptide bond. It’s used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides and proteins, offering potential applications in drug design .
Enzyme Mimetics
Finally, triazole derivatives can act as enzyme mimetics. They can imitate the function of enzymes in catalyzing chemical reactions, which is valuable in industrial processes and synthetic chemistry .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
For instance, some triazole derivatives have been reported to inhibit acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Biochemical Pathways
For example, some triazole derivatives have been shown to inhibit the enzyme acetylcholinesterase, which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .
Result of Action
Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-chloro-2-[3-(triazol-1-yl)pyrrolidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-10-2-1-4-13-11(10)16-6-3-9(8-16)17-7-5-14-15-17/h1-2,4-5,7,9H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZDVIBBMDLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)


![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)


![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)